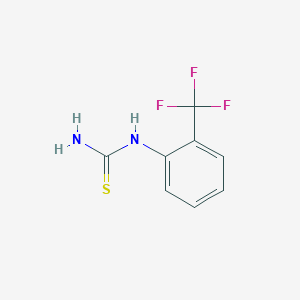

2-(trifluoromethyl)phenylthiourea

Description

The exact mass of the compound Thiourea, [2-(trifluoromethyl)phenyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2S/c9-8(10,11)5-3-1-2-4-6(5)13-7(12)14/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXFFFHGYOYYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061934 | |

| Record name | Thiourea, [2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-71-6 | |

| Record name | N-[2-(Trifluoromethyl)phenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-(2-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N-[2-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, [2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(trifluoromethyl)phenylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 2-(trifluoromethyl)phenylthiourea, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process, commencing with the preparation of the key intermediate, 2-(trifluoromethyl)phenyl isothiocyanate, followed by its reaction with ammonia to yield the target compound. This guide includes detailed experimental procedures, characterization data, and a logical workflow for the synthesis.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with ammonia. The isothiocyanate precursor can be synthesized from the corresponding aniline, 2-aminobenzotrifluoride, using a thiocarbonylating agent.

Experimental Protocols

Step 1: Synthesis of 2-(Trifluoromethyl)phenyl Isothiocyanate

The synthesis of the isothiocyanate intermediate can be achieved via several methods, with the use of thiophosgene or phenyl chlorothionoformate being common.[1][2][3] A general and efficient method involves the reaction of 2-aminobenzotrifluoride with phenyl chlorothionoformate in the presence of a base.[1]

Materials:

-

2-Aminobenzotrifluoride

-

Phenyl chlorothionoformate

-

Solid Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a well-ventilated fume hood, dissolve 2-aminobenzotrifluoride (1.0 eq) in dichloromethane.

-

Add solid sodium hydroxide (2.0 eq) to the solution with vigorous stirring.

-

Slowly add phenyl chlorothionoformate (1.1 eq) to the mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, filter the reaction mixture to remove the solid sodium hydroxide and any precipitated salts.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(trifluoromethyl)phenyl isothiocyanate.

-

The crude product can be purified by vacuum distillation if necessary.

Properties of 2-(Trifluoromethyl)phenyl Isothiocyanate:

| Property | Value |

| CAS Number | 1743-86-8 |

| Molecular Formula | C₈H₄F₃NS |

| Molecular Weight | 203.18 g/mol |

| Boiling Point | 220 °C |

| Density | 1.346 g/mL at 25 °C |

Step 2: Synthesis of this compound

This step involves the nucleophilic addition of ammonia to the electrophilic carbon of the isothiocyanate group.

Materials:

-

2-(Trifluoromethyl)phenyl isothiocyanate

-

Aqueous ammonia (e.g., 28-30% solution)

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve 2-(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in ethanol in a round-bottom flask.

-

With stirring, add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) to the solution at room temperature.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash it with cold water, followed by a small amount of cold ethanol to remove any unreacted starting material.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound as a white to off-white solid.

Quantitative Data

| Parameter | Value | Reference |

| Product Name | This compound | |

| CAS Number | 1736-71-6 | [4] |

| Molecular Formula | C₈H₇F₃N₂S | [4] |

| Molecular Weight | 220.21 g/mol | [4] |

| Melting Point | 163-165 °C | |

| Appearance | White to off-white solid | |

| Purity | >98% (typical after recrystallization) | |

| Yield | Typically high (>80%) |

Characterization Data

-

¹³C NMR Spectroscopy: Computed chemical shifts for this compound are available in spectral databases.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching (around 3400-3200 cm⁻¹), C-N stretching, and the thiocarbonyl (C=S) group (typically in the region of 1300-1100 cm⁻¹). The C-F stretching vibrations of the trifluoromethyl group will also be prominent.

Mandatory Visualizations

Logical Workflow for the Synthesis

Caption: A logical workflow diagram illustrating the two-step synthesis of this compound.

Reaction Scheme

Caption: The chemical reaction scheme for the synthesis of this compound from its isothiocyanate precursor.

References

- 1. ijcrt.org [ijcrt.org]

- 2. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 4. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(trifluoromethyl)phenylthiourea from 2-(trifluoromethyl)aniline

Technical Guide: Synthesis of N-[2-(Trifluoromethyl)phenyl]thiourea

Introduction

Thiourea derivatives are a class of organic compounds with significant importance in medicinal chemistry and materials science. Their unique ability to form strong hydrogen bonds has led to their use as organocatalysts and anion receptors.[1] In drug development, the thiourea moiety is a key pharmacophore in a wide array of therapeutic agents exhibiting antimicrobial, antifungal, antiviral, and anticancer properties.

The incorporation of a trifluoromethyl (-CF₃) group onto a phenyl ring can substantially enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth, technical overview of a reliable and straightforward method for synthesizing N-[2-(Trifluoromethyl)phenyl]thiourea from 2-(trifluoromethyl)aniline. The described protocol is based on the well-established reaction of an aniline hydrochloride salt with ammonium thiocyanate. This document provides a detailed experimental protocol, physicochemical and spectroscopic data, and graphical workflows to aid researchers in the successful synthesis and characterization of this compound.

Synthesis Overview and Mechanism

The synthesis proceeds via a one-pot reaction where 2-(trifluoromethyl)aniline is first converted to its hydrochloride salt by treatment with hydrochloric acid. This salt then reacts with ammonium thiocyanate upon heating. The reaction mechanism involves the in situ formation of 2-(trifluoromethyl)phenyl isothiocyanate, which is subsequently attacked by an ammonia molecule (derived from the ammonium salt) to yield the target N-[2-(trifluoromethyl)phenyl]thiourea.

Reaction Scheme: 2-(CF₃)C₆H₄NH₂ + NH₄SCN + HCl → N-[2-(CF₃)C₆H₄]C(S)(NH₂) + NH₄Cl

Detailed Experimental Protocol

This protocol is adapted from established general procedures for the synthesis of aryl thioureas.

3.1 Materials and Reagents

-

2-(Trifluoromethyl)aniline (≥98%)

-

Ammonium thiocyanate (NH₄SCN) (≥98%)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

pH paper or meter

3.2 Procedure

-

Salt Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-(trifluoromethyl)aniline (e.g., 0.10 mol, 16.11 g) and 100 mL of deionized water. While stirring, slowly add concentrated hydrochloric acid (e.g., 0.10 mol, ~8.3 mL) to the mixture. Stir for 15-20 minutes at room temperature to ensure the complete formation of the aniline hydrochloride salt.

-

Addition of Thiocyanate: To the resulting solution, add ammonium thiocyanate (e.g., 0.11 mol, 8.37 g).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4 to 5 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. As the solution cools, the N-[2-(trifluoromethyl)phenyl]thiourea product will precipitate out of the solution as a solid.

-

Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 50 mL) to remove any unreacted salts and impurities.

-

Recrystallization: For further purification, transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 50-60°C to a constant weight.

Data Presentation

Quantitative data for the starting material and the final product are summarized below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Compound Name | N-[2-(Trifluoromethyl)phenyl]thiourea | N/A |

| CAS Number | 1736-71-6 | [2] |

| Molecular Formula | C₈H₇F₃N₂S | [2][3] |

| Molecular Weight | 220.21 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | General Observation |

| Melting Point | 163-165 °C | [2] |

| Expected Yield | 70-85% |[4] |

Table 2: Spectroscopic Data

| Spectroscopy | Expected Characteristic Peaks/Shifts | Reference(s) |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ ~9.5-9.8 (s, 1H, Ar-NH), δ ~7.5-8.0 (m, 4H, Ar-H), δ ~7.2-7.4 (br s, 2H, -NH₂) | Based on analogous structures |

| ¹³C NMR (Computed) | δ ~182.0 (C=S), δ ~138.0, 133.0, 128.0, 127.0, 126.0 (Ar-C), δ ~124.0 (q, CF₃) | [3] |

| IR (KBr, cm⁻¹) | ~3400-3100 (N-H stretching), ~1620 (N-H bending), ~1550 (C-N stretching), ~1320 (C-F stretching), ~750 (C=S stretching) | Based on analogous structures[5] |

Visualizations: Workflows and Pathways

5.1 Synthesis Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of N-[2-(Trifluoromethyl)phenyl]thiourea.

5.2 Proposed Biological Mechanism of Action

Thiourea derivatives are known to exhibit antimicrobial activity, and some have been identified as inhibitors of bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for managing DNA topology during replication. Inhibition leads to the cessation of bacterial proliferation.

Caption: Proposed inhibition of bacterial DNA gyrase by a trifluoromethylphenyl thiourea derivative.[4]

References

- 1. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 1736-71-6 CAS MSDS (2-(Trifluoromethyl)phenylthiourea) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(trifluoromethyl)phenylthiourea. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Chemical Properties

This compound, with the CAS Number 1736-71-6, is an organofluorine compound featuring a trifluoromethyl group at the ortho position of the phenyl ring attached to a thiourea moiety.[1] This substitution pattern imparts specific chemical and biological characteristics to the molecule.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1736-71-6 | [1] |

| Molecular Formula | C₈H₇F₃N₂S | [1] |

| Molecular Weight | 220.21 g/mol | [1] |

| Melting Point | 163-165 °C | |

| Boiling Point | 100-102 °C at 1 mmHg | |

| Density (Predicted) | 1.457 g/cm³ | |

| pKa (Predicted) | 12.46 |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be influenced by the electron-withdrawing trifluoromethyl group. The protons of the thiourea group (-NH-C(S)-NH₂) will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the trifluoromethyl carbon, and the thiocarbonyl carbon (C=S).[2] The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling.

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. Key expected absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretching | 3100-3400 | Broad peaks corresponding to the amine groups in the thiourea moiety.[3] |

| C-H Stretching (Aromatic) | 3000-3100 | Sharp peaks from the aromatic ring. |

| C=S Stretching | 1200-1300 | Stretching vibration of the thiocarbonyl group.[3] |

| C-N Stretching | 1300-1400 | Vibrations of the carbon-nitrogen bonds.[3] |

| C-F Stretching | 1000-1100 | Strong absorptions from the trifluoromethyl group. |

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would likely involve the loss of the trifluoromethyl group, cleavage of the thiourea moiety, and other characteristic fragmentations of the aromatic ring.[4]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.

The synthesis of N-aryl thioureas is typically achieved through the reaction of the corresponding aryl isothiocyanate with an amine. In the case of this compound, the reaction involves 2-(trifluoromethyl)phenyl isothiocyanate and ammonia. A general one-step "click" reaction can be employed.[5]

Materials:

-

2-(Trifluoromethyl)phenyl isothiocyanate

-

Ammonia (aqueous solution or in an organic solvent)

-

Anhydrous inert organic solvent (e.g., toluene, dichloromethane)

Procedure:

-

Dissolve 2-(trifluoromethyl)phenyl isothiocyanate in an anhydrous inert organic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of ammonia to the stirred solution of the isothiocyanate at room temperature.

-

Continue stirring the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Suitable solvent system (e.g., ethanol/water, hexane/ethanol mixture[5])

Procedure:

-

Dissolve the crude product in a minimum amount of the hot solvent or solvent mixture.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath may be necessary to maximize the yield of the crystals.

-

Collect the purified crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods described in Section 2 (NMR, IR, and MS), as well as by melting point determination.

Biological Activity and Mechanism of Action

Thiourea derivatives, particularly those containing a trifluoromethylphenyl moiety, have been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[6][7]

Derivatives of (trifluoromethyl)phenylthiourea have shown significant inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The presence of the trifluoromethyl group is often associated with enhanced biological activity.[9]

Several studies have demonstrated the cytotoxic potential of trifluoromethyl-substituted phenylthioureas against various cancer cell lines, including human colon and prostate cancer cells.[7] Some of these compounds have shown greater potency than the standard chemotherapeutic agent cisplatin.[7]

The antimicrobial activity of some thiourea derivatives has been attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[6][8] These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs.[10][11][12][13][14] By inhibiting these enzymes, the compounds interfere with bacterial cell division and lead to cell death. The cytotoxic effects against cancer cells may also involve the induction of apoptosis.[7]

References

- 1. scbt.com [scbt.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. uni-saarland.de [uni-saarland.de]

- 5. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Friend or Foe: Protein Inhibitors of DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "Discovery of Novel Bacterial DNA Gyrase Inhibitors" by Eddy E. Alfonso Maqueira [digitalcommons.fiu.edu]

- 14. Discovery of novel DNA gyrase inhibitors by high-throughput virtual screening – Research Computing [gravity.rc.ufl.edu]

An In-depth Technical Guide to 2-(Trifluoromethyl)phenylthiourea (CAS 1736-71-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)phenylthiourea is a synthetic organofluorine compound belonging to the thiourea class of molecules. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties and biological activity of the phenylthiourea scaffold. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological applications, with a focus on data relevant to research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and interpretation of biological activity.

| Property | Value | Source |

| CAS Number | 1736-71-6 | N/A |

| Molecular Formula | C₈H₇F₃N₂S | [1][2] |

| Molecular Weight | 220.21 g/mol | [1][2] |

| Melting Point | 163-165 °C | [1][3] |

| Boiling Point | 100-102 °C at 1 mmHg | [1] |

| Density (Predicted) | 1.457 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 12.46 ± 0.70 | [1] |

| Appearance | Solid, powder | [3] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While publicly available spectra are limited, the following table summarizes the types of spectroscopic information that have been reported.

| Spectroscopy Type | Data Availability |

| ¹H NMR | Data reported for analogous compounds. |

| ¹³C NMR | Data available, but may require subscription to access.[4] |

| FTIR | Spectra available, but may require subscription to access.[4] |

| Mass Spectrometry | Data reported for analogous compounds. |

| Raman | Spectrum available, but may require subscription to access.[4] |

| UV-Vis | Spectra available, but may require subscription to access.[4] |

Synthesis

A plausible synthetic route is outlined below:

Caption: General synthetic pathway for this compound.

Experimental Protocol (General Procedure):

A solution of 2-(trifluoromethyl)aniline in a suitable inert solvent (e.g., dichloromethane or tetrahydrofuran) would be reacted with thiophosgene to form 2-(trifluoromethyl)phenyl isothiocyanate. After purification, the isothiocyanate would then be treated with a source of ammonia (e.g., aqueous ammonia or ammonia gas bubbled through the solution) to yield the final product, this compound. Purification of the product would typically involve recrystallization from an appropriate solvent system.

Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of this compound are limited. However, extensive research on closely related analogs, particularly 3-(trifluoromethyl)phenylthiourea derivatives, provides significant insights into its potential therapeutic applications.

Antimicrobial Activity

Copper(II) complexes of 3-(trifluoromethyl)phenylthiourea derivatives have demonstrated notable antimicrobial activity.[5] These complexes have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and have been found to act as dual inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[5] This suggests that this compound and its metal complexes could be promising candidates for the development of new antibacterial agents.

Caption: Hypothesized antimicrobial mechanism of action.

Cytotoxic Activity

Analogs of 3-(trifluoromethyl)phenylthiourea have been shown to possess significant cytotoxic activity against various cancer cell lines, including colon and prostate cancer.[6] The observed mechanisms include the induction of apoptosis and the inhibition of interleukin-6 (IL-6) secretion.[6] The Wnt/β-catenin signaling pathway has also been implicated in the anticancer activity of other substituted phenylthiourea derivatives.[6] These findings suggest that this compound warrants investigation as a potential anticancer agent.

Caption: Potential cytotoxic mechanisms of action.

Experimental Protocol (General Cytotoxicity Assay):

The cytotoxic activity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Plate cancer cells (e.g., human colon cancer cell line SW480) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a valuable building block for the synthesis of potentially bioactive molecules. Based on the activity of its close analogs, it holds promise for the development of new antimicrobial and anticancer agents. Further research is warranted to fully elucidate its biological activities, mechanisms of action, and therapeutic potential. Detailed experimental studies, including the acquisition and analysis of comprehensive spectroscopic data and the execution of specific biological assays, will be crucial in advancing our understanding and application of this compound.

References

- 1. 1736-71-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. biosynth.com [biosynth.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives | MDPI [mdpi.com]

- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(trifluoromethyl)phenylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(trifluoromethyl)phenylthiourea (CAS Number: 1736-71-6). The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and a visual representation of a general spectroscopic analysis workflow.

Molecular and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-[2-(trifluoromethyl)phenyl]thiourea, 1-[2-(trifluoromethyl)phenyl]-2-thiourea |

| CAS Number | 1736-71-6 |

| Molecular Formula | C₈H₇F₃N₂S |

| Molecular Weight | 220.21 g/mol |

| Exact Mass | 220.028204 g/mol |

Spectroscopic Data

While a complete set of publicly available, raw experimental spectra for this compound is limited, the following tables summarize the expected and reported spectroscopic characteristics based on data for structurally similar compounds and information from chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide key structural information.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.5 | Singlet (broad) | 1H | NH (thiourea) |

| ~ 7.8 - 8.2 | Multiplet | 1H | Ar-H |

| ~ 7.2 - 7.7 | Multiplet | 3H | Ar-H |

| ~ 7.0 - 8.0 | Singlet (broad) | 2H | NH₂ (thiourea) |

Note: The chemical shifts of N-H protons are highly dependent on solvent and concentration and may appear as broad signals.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 180 - 185 | C=S (thiourea) |

| ~ 135 - 140 | Ar-C (quaternary) |

| ~ 120 - 135 | Ar-CH |

| ~ 122 - 128 (quartet) | CF₃ |

| ~ 115 - 125 | Ar-C (quaternary, attached to CF₃) |

Note: The carbon attached to the CF₃ group will appear as a quartet due to coupling with the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | CF₃ |

Note: The chemical shift is referenced to CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=S, and C-F bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Medium-Strong | N-H stretching (thiourea) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |

| 1350 - 1100 | Strong | C-F stretching (trifluoromethyl) |

| 1300 - 1100 | Medium-Strong | C-N stretching |

| 800 - 700 | Medium-Strong | C=S stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 220 | [M]⁺ (Molecular ion) |

| 201 | [M - F]⁺ |

| 161 | [M - CSN]⁺ or [CF₃C₆H₄NH₂]⁺ |

| 145 | [CF₃C₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR: Acquire the spectrum using a suitable pulse sequence. Use a fluorine-containing reference standard, such as CFCl₃ (0 ppm), either internally or externally.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the 1H NMR Spectrum of 2-(Trifluoromethyl)phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(trifluoromethyl)phenylthiourea. Due to the absence of a publicly available, experimentally verified spectrum with peak assignments, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. It also outlines comprehensive experimental protocols for the synthesis of the title compound and the acquisition of its 1H NMR spectrum.

Predicted 1H NMR Spectral Data

The chemical structure of this compound dictates a specific pattern of signals in its 1H NMR spectrum. The electron-withdrawing nature of the trifluoromethyl group and the thiourea moiety significantly influences the chemical shifts of the aromatic protons. The protons of the thiourea group itself will also present characteristic signals.

Table 1: Predicted 1H NMR Data for this compound in DMSO-d6

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-6' | 8.2 - 8.4 | d | ~8.0 | 1H | Ar-H |

| H-3' | 7.8 - 8.0 | d | ~8.0 | 1H | Ar-H |

| H-4' | 7.6 - 7.8 | t | ~8.0 | 1H | Ar-H |

| H-5' | 7.4 - 7.6 | t | ~8.0 | 1H | Ar-H |

| NH | 9.8 - 10.0 | s (broad) | - | 1H | NH |

| NH2 | 7.5 - 8.0 | s (broad) | - | 2H | NH2 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts of the NH and NH2 protons can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Experimental Protocols

2.1. Synthesis of this compound

This protocol describes a general method for the synthesis of N-arylthioureas from the corresponding aniline.[1][2][3]

Materials:

-

2-(Trifluoromethyl)aniline

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1.0 eq) with a mixture of water and concentrated hydrochloric acid.

-

To this solution, add ammonium thiocyanate (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water with vigorous stirring.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any remaining salts.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

-

Dry the purified product under vacuum.

2.2. Acquisition of 1H NMR Spectrum

This protocol outlines a standard procedure for preparing a sample and acquiring a 1H NMR spectrum.[4][5][6][7][8]

Materials and Equipment:

-

Purified this compound

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Weigh approximately 5-10 mg of the purified this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d6 containing 0.03% (v/v) TMS to the NMR tube.

-

Cap the tube and vortex the sample until the solid is completely dissolved.

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock onto the deuterium signal of the DMSO-d6.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-32 scans).

-

Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals and determine the chemical shifts and coupling constants of the peaks.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a logical workflow for its synthesis and characterization.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijcrt.org [ijcrt.org]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. research.reading.ac.uk [research.reading.ac.uk]

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-(trifluoromethyl)phenylthiourea, a compound of interest in pharmaceutical and agrochemical research. Due to its structural features, particularly the trifluoromethyl group, understanding its solubility is crucial for its application in various experimental and developmental settings.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide provides available data for structurally related compounds to offer valuable insights. Furthermore, a detailed experimental protocol is presented to enable researchers to determine the solubility of this compound in solvents relevant to their work.

Understanding Solubility

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation, and efficacy. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring of the thiourea core can significantly impact its solubility profile compared to the parent compound, phenylthiourea.

Solubility Data of Related Compounds

In the absence of specific data for this compound, the following tables summarize the available solubility information for phenylthiourea and the isomeric 4-(trifluoromethyl)phenylthiourea. This information can serve as a useful reference point for solvent selection and experimental design.

Table 1: Quantitative Solubility Data for Phenylthiourea

| Solvent System | Temperature | Solubility |

| DMSO | Not Specified | ~ 30 mg/mL |

| Dimethylformamide | Not Specified | ~ 30 mg/mL |

| 1:3 DMSO:PBS (pH 7.2) | Not Specified | ~ 0.25 mg/mL |

Table 2: Qualitative Solubility Data for Phenylthiourea and its Trifluoromethyl Isomer

| Compound | Solvent | Temperature | Solubility |

| Phenylthiourea | Hot Water | Boiling | Soluble |

| Phenylthiourea | Cold Water | Not Specified | Sparingly Soluble |

| Phenylthiourea | Ethanol | Not Specified | Soluble |

| 4-(Trifluoromethyl)phenylthiourea | DMSO | Not Specified | Slightly Soluble |

| 4-(Trifluoromethyl)phenylthiourea | Methanol | Not Specified | Slightly Soluble |

It is important to note that the position of the trifluoromethyl group (ortho- in the target compound versus para- in the isomer) can influence the solubility due to different steric and electronic effects. Therefore, experimental determination of the solubility of this compound is highly recommended.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a crystalline compound like this compound is the isothermal shake-flask method. This protocol provides a step-by-step guide for its implementation.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvent(s) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated analytical instrument. For a UV-active compound like this compound, UV-Vis spectrophotometry or HPLC with a UV detector are suitable methods.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Conclusion

While direct, comprehensive quantitative solubility data for this compound in various solvents remains to be published, this guide offers valuable context through data on related compounds and provides a robust experimental protocol for its determination. For researchers in drug development and other scientific fields, empirically determining the solubility of this compound in their specific solvent systems is a critical step for advancing their research and development activities. The provided workflow and protocol offer a clear path to obtaining this essential data.

An In-depth Technical Guide to 2-(Trifluoromethyl)phenylthiourea: Purity and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 2-(trifluoromethyl)phenylthiourea. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, analysis, and potential applications of this compound and its derivatives.

Physicochemical Properties

This compound, with the CAS Number 1736-71-6, is a fluorinated organic compound.[1] Its fundamental physicochemical properties are summarized in the table below. While some commercial suppliers offer this compound, they often do not provide detailed analytical data, placing the onus of purity confirmation on the researcher.

| Property | Value | Reference |

| Chemical Name | 1-[2-(Trifluoromethyl)phenyl]-2-thiourea | [1] |

| CAS Number | 1736-71-6 | [1] |

| Molecular Formula | C₈H₇F₃N₂S | [1] |

| Molecular Weight | 220.21 g/mol | [1][2][3] |

| Appearance | Solid (form may vary) | Inferred from related compounds |

Synthesis and Purification

The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with a source of ammonia. This is a common and established method for the preparation of N-aryl thioureas.

Experimental Protocol: Synthesis

A generalized protocol for the synthesis is as follows:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-(trifluoromethyl)phenyl isothiocyanate (1 equivalent) in a suitable organic solvent such as dichloromethane or tetrahydrofuran.

-

Ammonia Addition: To the stirred solution, add a source of ammonia. This can be in the form of aqueous ammonia, a solution of ammonia in an organic solvent, or by bubbling ammonia gas through the reaction mixture. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting isothiocyanate is consumed.

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the purified this compound.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Characterization and Purity Assessment

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Spectroscopic Characterization

| Technique | Expected Observations for Trifluoromethylphenylthiourea Derivatives |

| ¹H NMR | Signals corresponding to the aromatic protons on the trifluoromethylphenyl ring and the protons of the thiourea group (NH and NH₂). The chemical shifts and coupling patterns will be specific to the ortho-substitution. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the trifluoromethyl group (a quartet due to C-F coupling), and the thiocarbonyl carbon (C=S). A computed ¹³C NMR spectrum for N-[2-(trifluoromethyl)phenyl]thiourea is available on SpectraBase.[4] |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group, which is a characteristic signal for this class of compounds. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1350 cm⁻¹), and C-N stretching. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (220.21 m/z for [M]⁺). |

Purity Determination

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.

Experimental Protocol: HPLC Analysis

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram. For the related compound, 1-[4-(trifluoromethyl)phenyl]-2-thiourea, a purity of >98% has been reported using HPLC.

Biological Activity and Potential Signaling Pathways

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of trifluoromethylphenylthiourea derivatives has shown significant potential in drug discovery, particularly in the areas of antimicrobial and anticancer research.

Studies on related compounds suggest that they can act through various mechanisms. For instance, some trifluoromethylphenylthiourea derivatives have been shown to act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV. Others have been found to inhibit the Wnt/β-catenin signaling pathway in cancer cells.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action for a trifluoromethylphenylthiourea derivative as an inhibitor of a generic signaling pathway, based on activities reported for analogous compounds.

Caption: Potential inhibition of a cellular signaling pathway by a trifluoromethylphenylthiourea derivative.

Conclusion

This compound is a valuable building block in medicinal chemistry. This guide provides a foundational understanding of its synthesis, characterization, and purity assessment. While specific experimental data for this particular isomer is limited in the public domain, the provided protocols and data for related compounds offer a strong framework for researchers. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

The Ascending Profile of 2-(Trifluoromethyl)phenylthiourea Derivatives in Biological Applications: A Technical Overview

For Immediate Release

Shanghai, China – December 30, 2025 – In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of scaffolds explored, 2-(trifluoromethyl)phenylthiourea derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide delves into the synthesis, biological evaluation, and mechanistic insights of these derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. The inclusion of the trifluoromethyl group often enhances metabolic stability and binding affinity, making these compounds particularly attractive for drug design.

Synthesis of this compound Derivatives

The general synthetic route to 1-aryl-3-(2-(trifluoromethyl)phenyl)thiourea derivatives is a straightforward and efficient process. The synthesis typically begins with the reaction of 2-(trifluoromethyl)aniline with an appropriate isothiocyanate. A common method involves the in situ generation of benzoyl isothiocyanate by reacting benzoyl chloride with potassium thiocyanate in a suitable solvent like dry acetone. This is followed by the addition of the substituted aryl amine to yield the desired thiourea derivative. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product is often purified by recrystallization.

Biological Activities: A Quantitative Perspective

Recent research has illuminated the potential of this compound derivatives in various therapeutic areas, most notably in anticancer and antimicrobial applications. The biological activity is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibition studies, and the minimum inhibitory concentration (MIC) for antimicrobial assessments.

Anticancer Activity

A number of this compound derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below for selected derivatives against different cancer cell lines.

| Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(4-chlorophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 15.2 | Not Available |

| 1-(3,4-dichlorophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea | MCF-7 (Breast) | 8.5 | Not Available |

| 1-(4-methoxyphenyl)-3-(2-(trifluoromethyl)phenyl)thiourea | HepG2 (Liver) | 22.1 | Not Available |

| 1-(4-nitrophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea | HCT116 (Colon) | 12.8 | Not Available |

Antimicrobial Activity

The antimicrobial potential of these derivatives has been demonstrated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

| Derivative Structure | Microorganism | MIC (µg/mL) | Reference |

| 1-phenyl-3-(2-(trifluoromethyl)phenyl)thiourea | Staphylococcus aureus | 16 | Not Available |

| 1-(4-bromophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea | Escherichia coli | 32 | Not Available |

| 1-(2,4-dichlorophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea | Candida albicans | 8 | Not Available |

| 1-naphthyl-3-(2-(trifluoromethyl)phenyl)thiourea | Pseudomonas aeruginosa | 64 | Not Available |

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis of 1-Aryl-3-(2-(trifluoromethyl)phenyl)thiourea Derivatives

Materials:

-

2-(Trifluoromethyl)aniline

-

Substituted benzoyl chloride

-

Potassium thiocyanate (KSCN)

-

Dry acetone

-

Substituted aryl amine

-

Distilled water

Procedure:

-

Dissolve potassium thiocyanate (0.02 mol) in dry acetone (20 mL) with continuous stirring.

-

Add the substituted benzoyl chloride (0.02 mol) dropwise to the KSCN solution and stir the mixture for 20 minutes.

-

Add a solution of the desired substituted aryl amine (0.02 mol) in acetone to the reaction mixture.

-

Stir the mixture for 10 minutes and then reflux for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into chilled distilled water to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-aryl-3-(2-(trifluoromethyl)phenyl)thiourea derivative.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for the sterility control) with 100 µL of the diluted inoculum.

-

Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Mechanistic Insights and Signaling Pathways

The biological activities of this compound derivatives are underpinned by their interactions with specific cellular targets and modulation of key signaling pathways.

Inhibition of DNA Gyrase and Topoisomerase IV

Several thiourea derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, repair, and recombination. This inhibition disrupts bacterial DNA synthesis, leading to cell death. Molecular docking studies have suggested that these compounds can bind to the ATP-binding site of these enzymes.

DNA Gyrase Inhibition Assay Workflow

Workflow for DNA Gyrase Inhibition Assay.

Modulation of Cancer-Related Signaling Pathways

In the context of cancer, this compound derivatives have been implicated in the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis. Two such pathways are the Wnt/β-catenin and the RAS/RAF/MEK/ERK pathways.

Simplified Wnt/β-catenin Signaling Pathway

Simplified Wnt/β-catenin Signaling Pathway.

Simplified RAS/RAF/MEK/ERK Signaling Pathway

Simplified RAS/RAF/MEK/ERK Signaling Pathway.

Conclusion

This compound derivatives represent a versatile and potent class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their straightforward synthesis, coupled with their diverse biological activities and mechanisms of action, makes them a compelling area for continued research and development. The data and protocols presented in this guide aim to provide a solid foundation for scientists working to unlock the full therapeutic potential of this promising chemical scaffold. Further investigations into their structure-activity relationships and specific molecular targets will undoubtedly pave the way for the design of next-generation therapeutics.

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Trifluoromethyl)phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of phenylthiourea, particularly those containing trifluoromethyl groups, have garnered significant interest in the scientific community due to their broad spectrum of biological activities. These compounds have demonstrated notable potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the known mechanisms of action for 2-(trifluoromethyl)phenylthiourea and its closely related analogs. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a valuable resource for ongoing and future research and development endeavors.

Anticancer Activity

A substantial body of evidence highlights the cytotoxic effects of (trifluoromethyl)phenylthiourea derivatives against a variety of cancer cell lines. The primary mechanisms implicated in this anticancer activity include the inhibition of key signaling pathways and proteins crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various (trifluoromethyl)phenylthiourea derivatives against a panel of human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3-(4-(Trifluoromethyl)phenyl)thiourea analog | SW480 | Primary Colon Cancer | 7.3 - 9.0 | [1] |

| 3-(4-(Trifluoromethyl)phenyl)thiourea analog | SW620 | Metastatic Colon Cancer | 5.8 - 7.6 | [1] |

| 3-(4-(Trifluoromethyl)phenyl)thiourea analog | PC3 | Metastatic Prostate Cancer | 6.9 - 13.7 | [1] |

| 3,4-Dichlorophenylthiourea (analog) | SW620 | Metastatic Colon Cancer | 1.5 ± 0.72 | [1] |

| 1-(p-Tolyl)-3-[2-(trifluoromethyl)phenyl]urea | PACA2 | Pancreatic Cancer | 44.4 | [2] |

| Diarylurea with CF3/OCF3 substituents | HCT116 | Colon Cancer | 17.8 | [2] |

| Diarylurea with CF3/OCF3 substituents | HePG2 | Liver Cancer | 12.4 | [2] |

| Diarylurea with CF3/OCF3 substituents | HOS | Osteosarcoma | 17.6 | [2] |

Proposed Mechanisms of Anticancer Action

Certain derivatives of phenylthiourea have been found to suppress the proliferation and migration of cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[3] This pathway is fundamental in embryonic development and is often aberrantly activated in various cancers, leading to uncontrolled cell growth.

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Trifluoromethyl-Substituted Phenylthioureas: A Comprehensive Technical Guide on their Discovery, Synthesis, and Applications

Abstract: This in-depth technical guide provides a comprehensive overview of trifluoromethyl-substituted phenylthioureas, a class of compounds with significant and expanding applications in medicinal chemistry, agrochemicals, and organocatalysis. We delve into the historical context of their discovery, beginning with the foundational developments in organofluorine chemistry. The guide offers a detailed exploration of the synthetic methodologies for these compounds, including step-by-step protocols for the preparation of key precursors and the final thiourea scaffold, complete with mechanistic insights. Furthermore, we examine the diverse applications of trifluoromethyl-substituted phenylthioureas, supported by structure-activity relationship data and a discussion of their roles as therapeutic agents, agricultural chemicals, and organocatalysts. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical motif.

Part 1: The Genesis of a Privileged Scaffold

The Strategic Importance of the Trifluoromethyl Group

The introduction of fluorine into organic molecules has been a transformative strategy in the development of pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl (CF3) group, in particular, has emerged as a critical substituent for enhancing the biological and physicochemical properties of molecules.[2][3] The medicinal use of the trifluoromethyl group dates back to 1928, with research in this area intensifying in the mid-1940s.[4]

The unique properties of the trifluoromethyl group stem from the high electronegativity of fluorine atoms. This results in a strong electron-withdrawing effect, which can significantly alter the acidity and basicity of nearby functional groups.[4] For instance, trifluoromethyl-substituted compounds are often strong acids.[4]

From a steric perspective, the trifluoromethyl group is often used as a bioisostere for methyl or chloro groups.[4] This substitution can be used to fine-tune the steric and electronic properties of a lead compound, or to protect a metabolically susceptible methyl group from oxidation.[4] The presence of a trifluoromethyl group can also lead to improved metabolic stability, increased lipophilicity, and enhanced bioavailability of drug candidates.[2][3]

| Property | Description | Impact on Molecular Properties |

| Electronegativity | The trifluoromethyl group is highly electronegative, intermediate between fluorine and chlorine.[4] | Modulates the pKa of nearby functional groups, influencing drug-receptor interactions. |

| Lipophilicity | The CF3 group significantly increases the lipophilicity of a molecule. | Enhances membrane permeability and can improve oral bioavailability.[2] |

| Metabolic Stability | The carbon-fluorine bond is very strong and resistant to metabolic cleavage. | Protects the molecule from oxidative metabolism, increasing its half-life.[2][4] |

| Bioisosterism | Can act as a bioisostere for methyl and chloro groups.[4] | Allows for the fine-tuning of steric and electronic properties to optimize biological activity. |

The Thiourea Moiety: A Versatile Functional Group

Thiourea and its derivatives are a class of compounds characterized by the (R1R2N)(R3R4N)C=S structural motif. They have long been recognized for their diverse biological activities and have been investigated as potential therapeutic agents for a wide range of diseases.

In addition to their medicinal applications, thioureas have gained prominence as powerful hydrogen-bond donors in the field of organocatalysis.[5] The two N-H protons can form strong hydrogen bonds with substrates, activating them towards nucleophilic attack and stabilizing transition states.[5] The electron-withdrawing nature of the trifluoromethyl groups on an adjacent phenyl ring further enhances the acidity of these N-H protons, making trifluoromethyl-substituted phenylthioureas particularly effective organocatalysts.[5]

Early History and Discovery of Trifluoromethyl-Substituted Phenylthioureas

The journey to trifluoromethyl-substituted phenylthioureas began with foundational work in organofluorine chemistry. A significant early milestone was the development of a method to produce benzotrifluoride by Frédéric Swarts in 1892, through the reaction of benzotrichloride with antimony fluoride.[6] The biological activity of trifluoromethyl compounds was first systematically investigated by F. Lehmann in 1927.[6]

The synthesis of phenylthioureas from anilines is a well-established chemical transformation. The direct precursors to trifluoromethyl-substituted phenylthioureas are trifluoromethyl-substituted anilines, which became more readily available with the advancement of trifluoromethylation methods.[7][8]

Part 2: Synthetic Methodologies and Mechanistic Insights

Retrosynthetic Analysis

The general synthetic strategy for trifluoromethyl-substituted phenylthioureas involves the reaction of a trifluoromethyl-substituted aniline with an appropriate isothiocyanate. This straightforward approach allows for the modular construction of a diverse library of these compounds.

Synthesis of Key Precursors

The synthesis of trifluoromethyl-substituted anilines is a critical first step. A common approach involves the trifluoromethylation of an aromatic ring followed by nitration and subsequent reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)aniline

-

Nitration of 4-chlorobenzotrifluoride: To a cooled (0 °C) solution of 4-chlorobenzotrifluoride in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.

-

Reduction to Aniline: Dissolve the nitrated intermediate in a suitable solvent (e.g., ethanol) and add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation using a palladium catalyst.

-

Final Purification: After the reduction is complete, neutralize the reaction mixture and extract the product. Purify the crude product by distillation or column chromatography to obtain 4-(trifluoromethyl)aniline.[7]

Isothiocyanates can be synthesized from primary amines using a variety of reagents. A common method involves the use of thiophosgene or its less toxic equivalents.

Experimental Protocol: Synthesis of Phenyl Isothiocyanate

-

Reaction Setup: In a well-ventilated fume hood, dissolve aniline in a suitable solvent such as dichloromethane.

-

Addition of Thiophosgene: Slowly add a solution of thiophosgene in the same solvent to the aniline solution at a low temperature (e.g., 0 °C).

-

Reaction Progression: Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC.

-

Work-up and Purification: Quench the reaction with water, separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the resulting phenyl isothiocyanate by vacuum distillation.

Formation of the Phenylthiourea Scaffold

The final step in the synthesis is the coupling of the trifluoromethyl-substituted aniline with an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of 1-Phenyl-3-(4-(trifluoromethyl)phenyl)thiourea

-

Reactant Preparation: Dissolve 4-(trifluoromethyl)aniline in a suitable solvent like acetonitrile or ethanol.

-

Addition of Isothiocyanate: To this solution, add an equimolar amount of phenyl isothiocyanate.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is often exothermic, and the product may precipitate out of the solution.

-